Cas no 329213-07-2 (Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-)
![Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]- structure](https://www.kuujia.com/scimg/cas/329213-07-2x500.png)
Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]- Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-
- AK-968/36846054
- EN300-370907
- 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]phenol
- AKOS024274188
- PHENOL,2-[5-(CHLOROMETHYL)-1,3,4-OXADIAZOL-2-YL]
- 329213-07-2
- PHENOL, 2-[5-(CHLOROMETHYL)-1,3,4-OXADIAZOL-2-YL]
-
- Inchi: InChI=1S/C9H7ClN2O2/c10-5-8-11-12-9(14-8)6-3-1-2-4-7(6)13/h1-4,13H,5H2
- InChI Key: JIZCIDTXTBDEEH-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 210.0196052Da
- Monoisotopic Mass: 210.0196052Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.2Ų
- XLogP3: 1.5
Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01059186-1g |
Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl] |
329213-07-2 | 95% | 1g |
¥5180.0 | 2023-01-30 | |
Chemenu | CM468059-500mg |
PHENOL, 2-[5-(CHLOROMETHYL)-1,3,4-OXADIAZOL-2-YL] |
329213-07-2 | 95%+ | 500mg |
$*** | 2023-03-29 | |
Chemenu | CM468059-250mg |
PHENOL, 2-[5-(CHLOROMETHYL)-1,3,4-OXADIAZOL-2-YL] |
329213-07-2 | 95%+ | 250mg |
$*** | 2023-03-29 | |
Enamine | EN300-370907-10.0g |
2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]phenol |
329213-07-2 | 95% | 10g |
$4545.0 | 2023-06-03 | |
Enamine | EN300-370907-0.1g |
2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]phenol |
329213-07-2 | 95% | 0.1g |
$366.0 | 2023-06-03 | |
Chemenu | CM468059-1g |
PHENOL, 2-[5-(CHLOROMETHYL)-1,3,4-OXADIAZOL-2-YL] |
329213-07-2 | 95%+ | 1g |
$*** | 2023-03-29 | |
Aaron | AR01BUMN-5g |
PHENOL, 2-[5-(CHLOROMETHYL)-1,3,4-OXADIAZOL-2-YL] |
329213-07-2 | 95% | 5g |
$4240.00 | 2025-02-09 | |
Aaron | AR01BUMN-2.5g |
PHENOL, 2-[5-(CHLOROMETHYL)-1,3,4-OXADIAZOL-2-YL] |
329213-07-2 | 95% | 2.5g |
$2873.00 | 2025-02-09 | |
1PlusChem | 1P01BUEB-2.5g |
PHENOL, 2-[5-(CHLOROMETHYL)-1,3,4-OXADIAZOL-2-YL] |
329213-07-2 | 95% | 2.5g |
$2622.00 | 2024-05-05 | |
A2B Chem LLC | AW31427-2.5g |
PHENOL, 2-[5-(CHLOROMETHYL)-1,3,4-OXADIAZOL-2-YL] |
329213-07-2 | 95% | 2.5g |
$2215.00 | 2024-04-20 |
Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]- Related Literature
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
Additional information on Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-
Recent Advances in the Study of Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]- (CAS: 329213-07-2)
Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]- (CAS: 329213-07-2) is a chemical compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The compound's unique structure, featuring a phenol group linked to a 1,3,4-oxadiazole ring with a chloromethyl substituent, has attracted attention for its ability to participate in various chemical reactions. Recent synthetic methodologies have optimized the production of Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-, with improved yields and purity. These advancements are crucial for its application in high-throughput screening and medicinal chemistry campaigns.
In terms of biological activity, preliminary studies have demonstrated that derivatives of Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]- exhibit promising antimicrobial and anticancer properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that certain analogs of this compound showed potent inhibitory effects against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest its potential as a scaffold for developing new antibiotics.
Furthermore, the compound's reactivity has been exploited in the design of prodrugs and targeted drug delivery systems. The chloromethyl group serves as a key functional handle for conjugation with other pharmacophores, enabling the creation of hybrid molecules with enhanced therapeutic profiles. Recent work in this area has focused on leveraging Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]- to develop kinase inhibitors and immunomodulatory agents, as highlighted in a 2024 review article in Bioorganic & Medicinal Chemistry Letters.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives based on this scaffold. Issues such as metabolic stability and solubility are currently under investigation, with several research groups exploring structural modifications to address these limitations. Computational modeling and structure-activity relationship (SAR) studies are being employed to guide these efforts.
In conclusion, Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]- (CAS: 329213-07-2) represents a valuable building block in medicinal chemistry, with diverse applications in drug discovery. Ongoing research continues to uncover its potential, particularly in the fight against antimicrobial resistance and cancer. Future studies are expected to further elucidate its mechanism of action and expand its utility in therapeutic development.
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